molecular formula C13H10F3NO3 B11803880 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid

Cat. No.: B11803880
M. Wt: 285.22 g/mol
InChI Key: DCCDUYGKEDMXMS-UHFFFAOYSA-N
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Description

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid is a synthetic organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid typically involves multi-step organic reactions. A common approach might include:

    Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

    Introduction of the Trifluoromethyl Group: This step might involve the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Propanoic Acid Moiety: This can be done through alkylation reactions followed by oxidation to introduce the carboxylic acid group.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, potentially leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe in biochemical assays.

    Medicine: Possible development as a pharmaceutical agent due to its quinoline core, which is known for antimicrobial and anticancer properties.

    Industry: Use in the development of agrochemicals or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A quinoline derivative used as an antimalarial drug.

    Trifluoromethylquinoline: Compounds with similar structures but different substituents.

Uniqueness

3-(4-Oxo-7-(trifluoromethyl)quinolin-1(4H)-yl)propanoic acid is unique due to the combination of a trifluoromethyl group and a propanoic acid moiety, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

Properties

Molecular Formula

C13H10F3NO3

Molecular Weight

285.22 g/mol

IUPAC Name

3-[4-oxo-7-(trifluoromethyl)quinolin-1-yl]propanoic acid

InChI

InChI=1S/C13H10F3NO3/c14-13(15,16)8-1-2-9-10(7-8)17(5-3-11(9)18)6-4-12(19)20/h1-3,5,7H,4,6H2,(H,19,20)

InChI Key

DCCDUYGKEDMXMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)N(C=CC2=O)CCC(=O)O

Origin of Product

United States

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